molecular formula C11H8BrN3O B14357326 7-Bromo-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one CAS No. 90375-25-0

7-Bromo-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one

Cat. No.: B14357326
CAS No.: 90375-25-0
M. Wt: 278.10 g/mol
InChI Key: GRJXVOGTRSMWSU-UHFFFAOYSA-N
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Description

7-Bromo-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one is a heterocyclic compound that belongs to the quinazoline family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties .

Preparation Methods

The synthesis of 7-Bromo-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature settings to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

7-Bromo-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Bromo-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in cancer cells. The compound’s ability to induce apoptosis and cell cycle arrest has been observed in various studies .

Comparison with Similar Compounds

7-Bromo-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in medicinal chemistry.

Properties

CAS No.

90375-25-0

Molecular Formula

C11H8BrN3O

Molecular Weight

278.10 g/mol

IUPAC Name

7-bromo-2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one

InChI

InChI=1S/C11H8BrN3O/c1-6-4-10-13-9-3-2-7(12)5-8(9)11(16)15(10)14-6/h2-5,14H,1H3

InChI Key

GRJXVOGTRSMWSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC3=C(C=C(C=C3)Br)C(=O)N2N1

Origin of Product

United States

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